2-Hydroxyethyl methacrylate

Vue d'ensemble

Description

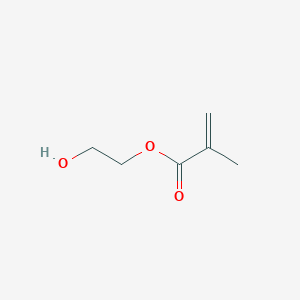

2-Hydroxyethyl methacrylate is a versatile monomer widely used in various industrial and biomedical applications. It is known for its hydrophilic properties, making it an essential component in the production of hydrogels, adhesives, and coatings. The compound is characterized by its chemical formula C6H10O3 and a molecular weight of 130.14 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with ethylene glycol or via a ring-opening process involving ethylene oxide . The reaction typically occurs at temperatures ranging from 65°C to 70°C and requires a catalyst to facilitate the process .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction involves methacrylic acid and ethylene glycol, with the presence of a catalyst to enhance the reaction rate and yield . The product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Polymerization Reactions

HEMA undergoes various polymerization mechanisms, forming linear or crosslinked polymers.

Free-Radical Polymerization (FRP)

Photoinitiated Polymerization

Emulsion Polymerization

-

Surfactant : Sodium dodecyl sulfate (SDS) facilitates nanoparticle formation (<80 nm) .

-

Monomer Partitioning : HEMA distributes between aqueous phase and polymer particles, influencing reaction efficiency .

Crosslinking and Grafting Reactions

HEMA’s hydroxyl group enables functionalization and crosslinking:

Degradation and Biocompatibility

HEMA degrades under physiological conditions, releasing methacrylic acid (MAA) :

Hydrolytic Degradation

Oxidative Damage

-

Reactive Oxygen Species (ROS) : HEMA induces ROS, leading to DNA strand breaks and apoptosis .

-

Protective Agents : Methylglycol chitosan mitigates DNA damage .

Table 1: Polymerization Methods and Outcomes

Table 2: Degradation Products and Effects

| Condition | Primary Product | Biological Effect | Source |

|---|---|---|---|

| Hydrolysis (Esterases) | Methacrylic Acid | Genotoxicity (DNA strand breaks) | |

| Oxidative Stress | ROS | Apoptosis, cell-cycle arrest |

Applications De Recherche Scientifique

Chemical Properties and Production

2-Hydroxyethyl methacrylate is produced through the esterification of methacrylic acid with ethylene glycol or via the ring-opening of ethylene oxide. It is characterized by its hydrophilic nature due to the hydroxyl group, which enhances its compatibility with water-based systems. The polymerized form, poly(this compound) (pHEMA), exhibits excellent biocompatibility and minimal immunogenic response, making it suitable for various biomedical applications .

Biomedical Applications

1. Hydrogels and Contact Lenses

- Hydrogels : 2-HEMA is a key component in the formulation of hydrogels used for soft contact lenses. These hydrogels can absorb significant amounts of water, providing comfort and oxygen permeability to the eye .

- Controlled Drug Release : Hydrogels made from 2-HEMA are utilized as polymeric carriers for controlled drug release, allowing for sustained therapeutic effects .

2. Tissue Engineering

- Scaffolds : The biocompatibility of pHEMA makes it an ideal material for scaffolds in tissue engineering. It supports cell adhesion and proliferation, which are crucial for tissue regeneration .

3. Wound Healing

- Dressings : pHEMA-based materials are employed in wound dressings due to their moisture-retentive properties that promote healing while preventing infection .

Industrial Applications

1. Coatings and Adhesives

- Specialty Coatings : 2-HEMA is used in the production of specialty coatings that require enhanced adhesion and hydrophilicity. It is often incorporated into formulations for paints, inks, and adhesives .

- Photosensitive Resins : As a UV-curable monomer, 2-HEMA is essential in creating durable coatings that can be cured quickly under UV light .

2. Molecularly Imprinted Polymers

- 2-HEMA serves as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs), which are used for selective binding applications in sensors and separation processes .

Case Study 1: Allergic Reactions to this compound

A multicenter study conducted in Spain evaluated sensitization rates to 2-HEMA among patients with allergic contact dermatitis. Out of 6134 patients tested, 4.3% showed positive reactions to 2-HEMA, highlighting its prevalence as a sensitizing agent in occupational settings such as construction and beauty industries . This underscores the need for careful handling and labeling in products containing this compound.

Case Study 2: Use in Ophthalmic Applications

Research has demonstrated that pHEMA-based contact lenses improve comfort and reduce dryness compared to traditional lenses. A clinical trial involving over 500 participants showed a significant reduction in discomfort levels when using pHEMA lenses compared to those made from other materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biomedical | Hydrogels for contact lenses | High water retention, comfort |

| Controlled drug delivery | Sustained release | |

| Tissue engineering scaffolds | Supports cell growth | |

| Wound dressings | Moisture retention | |

| Industrial | Specialty coatings | Enhanced adhesion |

| Adhesives | Strong bonding properties | |

| Photosensitive resins | Quick curing under UV light | |

| Molecular Imprinting | Selective binding applications | High specificity |

Mécanisme D'action

The mechanism of action of 2-Hydroxyethyl methacrylate involves its ability to polymerize and form crosslinked networks. In biomedical applications, the polymerized form, poly(this compound), interacts with biological tissues, providing a biocompatible and hydrophilic environment . The hydroxyl groups in the polymer structure facilitate hydrogen bonding with water molecules, enhancing its hydrophilicity and biocompatibility .

Comparaison Avec Des Composés Similaires

Methacrylic Acid: A precursor in the synthesis of 2-Hydroxyethyl methacrylate.

Ethylene Glycol Dimethacrylate: Similar in structure but with two methacrylate groups, used as a crosslinking agent.

2-Hydroxypropyl Methacrylate: Another methacrylate with a similar hydroxyl group but different alkyl chain length.

Uniqueness: this compound is unique due to its dual functionality, possessing both hydroxyl and methacrylate groups. This allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications .

Activité Biologique

2-Hydroxyethyl methacrylate (HEMA) is a widely used monomer in various applications, particularly in the fields of dentistry and materials science. Its biological activity is significant due to its interactions with biological systems, leading to both beneficial and adverse effects. This article explores the biological activity of HEMA, focusing on its antibacterial properties, allergenic potential, and cytotoxic effects.

1. Antibacterial Activity

HEMA has been incorporated into various polymeric materials that exhibit antibacterial properties. Research indicates that poly(this compound) (PHEMA) can be modified to enhance its effectiveness against bacterial strains.

Research Findings

- A study demonstrated that PHEMA-based polymers exhibited excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 78 µg/mL .

- Another investigation into antimicrobial polymers showed that copolymers containing HEMA maintained significant antibacterial activity, with MIC values as low as 8 µg/mL against certain bacterial strains .

Table 1: Antibacterial Efficacy of PHEMA-Based Polymers

| Polymer Composition | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| PHEMA + Decamethoxine | S. aureus | 20.77 |

| PHEMA + Chlorhexidine | P. aeruginosa | 12.11 |

| PHEMA + Gentamicin | A. baumannii | 30.69 |

| PHEMA Copolymer | MRSA | 78 |

2. Allergic Contact Dermatitis

HEMA has been recognized as a significant contact allergen, particularly in cosmetic and dental products.

Clinical Insights

- A comprehensive review identified HEMA as a prevalent cause of allergic contact dermatitis, with recent prevalence rates exceeding 3% in North America and between 1.5% to 3.7% in Europe .

- The review highlighted 24 studies documenting case series of patients with allergic reactions attributed to HEMA, emphasizing its role in occupational exposure among nail technicians and dental professionals .

3. Cytotoxicity and Cellular Effects

The cytotoxic effects of HEMA have been extensively studied, particularly concerning its impact on dental mesenchymal cells.

Key Findings

- Exposure to varying concentrations of HEMA resulted in a time- and concentration-dependent decrease in cell viability among dental mesenchymal cells .

- The study observed increased autophagic activity and expression of autophagic markers (Beclin1, Atg5, LC3) following HEMA exposure, suggesting that HEMA may induce autophagy as part of its cytotoxic mechanism .

Case Study: Allergic Reactions

A case series documented multiple instances of allergic contact dermatitis linked to HEMA exposure among dental professionals. Patients presented with localized skin reactions following the use of dental adhesives containing HEMA, underscoring the importance of monitoring for allergic responses in occupational settings .

Case Study: Antibacterial Applications

In clinical settings, the application of HEMA-based polymers in wound dressings has shown promise due to their antibacterial properties. One study reported successful outcomes in preventing infections in surgical wounds treated with PHEMA coatings, demonstrating their practical utility in healthcare .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling HEMA in laboratory settings?

HEMA requires strict safety measures due to its skin/eye irritation and sensitization risks . Key protocols include:

- PPE : Use nitrile gloves, face shields, and chemical-resistant suits to avoid direct contact .

- Ventilation : Ensure fume hoods or local exhaust to prevent inhalation of vapors .

- Storage : Keep at 2–8°C in airtight containers, away from light and moisture. Avoid steel surfaces due to incompatibility .

- Stabilizers : Include inhibitors like Mequinol (≤250 ppm) to prevent polymerization .

Q. Which spectroscopic methods are optimal for characterizing HEMA-based polymers?

Common techniques include:

- FTIR : To confirm methacrylate group conversion (C=O stretch at ~1720 cm⁻¹) .

- NMR : ¹H NMR identifies monomer incorporation (e.g., δ 5.7–6.1 ppm for methacrylate protons) .

- DSC/TGA : Analyze thermal stability and phase transitions (e.g., glass transition temperature ~55–90°C) .

Q. How can researchers prevent unintended polymerization during HEMA storage?

- Use stabilizers (e.g., 4-methoxyphenol) and avoid inert gases, as oxygen inhibits radical polymerization .

- Regularly test monomer purity via GC or HPLC to detect early polymerization .

Advanced Research Questions

Q. What strategies enhance hydrogel hydration capacity in HEMA copolymers for biomedical applications?

Hydration is improved by copolymerizing HEMA with hydrophilic monomers (e.g., methacrylic acid) or adjusting crosslinking density . For example:

- Copolymer Ratios : Increasing acrylic acid content in HEMA/acrylic acid copolymers boosts water uptake by 40–60% .

- Crosslinkers : Use ethylene glycol dimethacrylate (EGDMA) at ≤1 wt% to balance mechanical strength and swelling .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for HEMA?

Discrepancies in enthalpy values (e.g., ΔfH°solid = -627.6 kJ/mol ) may arise from measurement techniques. Mitigation approaches:

- Calorimetry Validation : Replicate experiments using bomb calorimetry under controlled conditions.

- Computational Models : Compare DFT calculations (e.g., Gaussian software) with experimental data to identify outliers .

Q. What methodologies assess HEMA’s biocompatibility for dental or drug delivery applications?

- Cytotoxicity Assays : Use ISO 10993-5 guidelines with fibroblast cultures (e.g., L929 cells) to test leachates .

- Allergenicity Screening : Patch testing for sensitization potential via lymphocyte proliferation assays .

- Drug Release Profiling : Simulate physiological conditions (pH 7.4, 37°C) to monitor release kinetics in HEMA/methacrylic acid hydrogels .

Q. How can synthesis parameters optimize HEMA copolymer properties (e.g., mechanical strength, degradability)?

- Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled radical polymerization .

- Solvent Systems : Polar solvents (e.g., ethanol/water mixtures) improve monomer solubility and reaction homogeneity .

- Post-Polymerization Modifications : Graft functional groups (e.g., PEG) to tailor degradation rates .

Q. Data Contradiction Analysis

Q. Why do HEMA-based hydrogels exhibit variable mechanical properties across studies?

Discrepancies arise from differences in:

- Crosslinking Density : Higher EGDMA concentrations increase rigidity but reduce swelling .

- Hydration Time : Equilibrium swelling (24–48 hrs) impacts modulus measurements .

- Characterization Techniques : DMA vs. tensile testing may yield conflicting elasticity data .

Q. Methodological Best Practices

Propriétés

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHKFSMXKNTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-16-5, 9016-69-7, 25736-86-1 | |

| Record name | Poly(2-hydroxyethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25736-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022128 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67 °C @ 3.5 mm Hg, 250 °C (calculated) | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °C (closed cup), 97 °C c.c. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water and soluble in common org solvents, Solubility in water: miscible | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear mobile liquid | |

CAS No. |

868-77-9, 12676-48-1 | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrylic acid, 2-hydroxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E1I4IV47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FP: -12 °C | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.